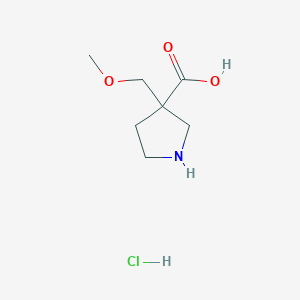
3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1955519-68-2 . It has a molecular weight of 195.65 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO3.ClH/c1-11-5-7(6(9)10)2-3-8-4-7;/h8H,2-5H2,1H3,(H,9,10);1H . This indicates that the compound consists of a pyrrolidine ring with a methoxymethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 195.65 .Applications De Recherche Scientifique
Electrochemical Applications
Electroreduction studies have explored the reactivity of various substituents on a pyridine ring in aqueous sulfuric acid, including methoxymethyl groups. These studies have implications for the synthesis of complex organic molecules, demonstrating the potential for reduction of specific functional groups in an electrochemical setup (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Antimicrobial Research
Research on new pyridine derivatives, including those involving carboxylic acid functionalities, has shown variable and modest antimicrobial activity against bacteria and fungi. These studies contribute to the ongoing search for new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthetic Organic Chemistry
The acylation of pyrrolidine derivatives and their potential in synthesizing 3-acyltetramic acids highlight the versatility of pyrrolidine-based compounds in organic synthesis. This research provides insights into the synthesis and applications of tetramic acids, important in various biological contexts (Jones, Begley, Peterson, & Sumaria, 1990).
Material Science
The development of novel synthetic routes for pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives, demonstrates the intersection of organic chemistry and material science, offering potential for new materials with unique electronic and structural properties (Bencková & Krutošíková, 1997).
Chemical Synthesis Innovations
Studies on the preparation and reactions of trichloromethyl-substituted pyridine and pyrimidine derivatives illustrate the chemical versatility of pyrrolidine derivatives. Such research is foundational for the development of novel chemical compounds with potential applications in various industries (Unger et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-(methoxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-5-7(6(9)10)2-3-8-4-7;/h8H,2-5H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRSKKSTSYAXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

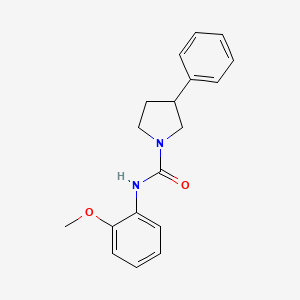
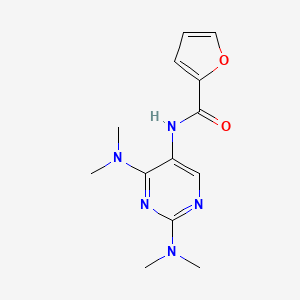
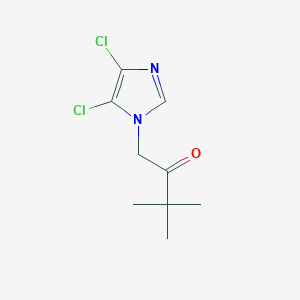
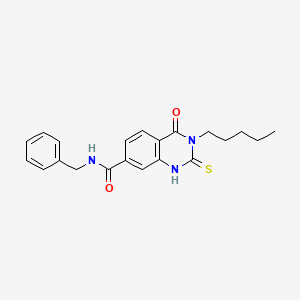
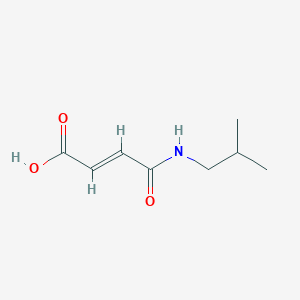
![1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2719836.png)

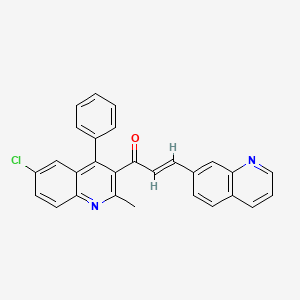
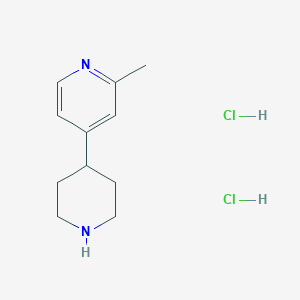

![2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2719841.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2719843.png)
![N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2719846.png)
